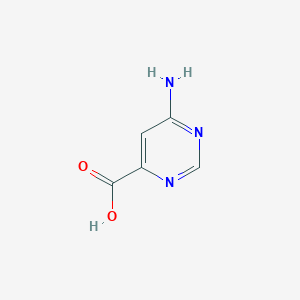

6-Aminopyrimidine-4-carboxylic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61750. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-aminopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-1-3(5(9)10)7-2-8-4/h1-2H,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPKWHNZKVLCRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289519 | |

| Record name | 6-aminopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38214-46-9 | |

| Record name | 6-Amino-4-pyrimidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38214-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 61750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038214469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38214-46-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminopyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 6-Aminopyrimidine-4-carboxylic acid

An In-depth Technical Guide on the Physicochemical Properties of 6-Aminopyrimidine-4-carboxylic Acid

Introduction

Pyrimidine and its derivatives are of significant interest in the fields of medicinal chemistry and drug development due to their presence in the core structure of nucleobases like uracil, thymine, and cytosine, which are fundamental to life.[1] This inherent biological relevance has led to extensive research into the synthesis and functionalization of various pyrimidine scaffolds.[1] this compound (CAS No: 38214-46-9) is a key heterocyclic compound that serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of a nucleophilic amino group, an electrophilic carboxylic acid group, and a reactive pyrimidine ring allows for a wide array of chemical modifications.[1] This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and biological significance of this compound for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 38214-46-9 | [1] |

| Molecular Formula | C₅H₅N₃O₂ | |

| Molecular Weight | 139.11 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Boiling Point | 436.9 ± 30.0 °C (Predicted) | |

| Density | 1.533 ± 0.06 g/cm³ (Predicted) | |

| pKa | 6.71 ± 0.10 (Predicted) | |

| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions (inferred from a related compound). Soluble in organic solvents like DMSO and dimethylformamide (inferred from a related compound). | [2][3] |

| Storage Conditions | Store at 2-8°C, protect from light, under an inert atmosphere. | [4] |

Experimental and Computational Methodologies

Accurate determination of physicochemical properties is essential for the reliable application of a chemical compound in research and development.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, whereas impurities tend to lower and broaden the melting range.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a glass capillary tube to a height of 2-3 mm by tapping the closed end of the tube on a hard surface.[5][6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube).[6][7]

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium.[5]

-

Observation and Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid mass turns into a clear liquid is recorded as the end of the range.[5][7]

Caption: Workflow for experimental melting point determination.

Synthesis of this compound Derivatives

This compound is a valuable intermediate. A common application is in the synthesis of 6-aminopyrimidine-4-carboxamides, which have shown potential as antitubercular agents.[1] The synthesis generally involves the conversion of the carboxylic acid to an amide, followed by nucleophilic substitution.

General Protocol (for Amide Synthesis):

-

Precursor Preparation: A common starting material is 6-chloropyrimidine-4-carboxylic acid.[1]

-

Amide Coupling: The carboxylic acid group is activated using a peptide coupling reagent (e.g., HATU). This activated intermediate then reacts with a desired amine in a suitable solvent like DMF, with a non-nucleophilic base such as DIPEA, to form the amide bond.[1][8]

-

Nucleophilic Aromatic Substitution (SNAr): The chloro-group at the 6-position is subsequently displaced by a different amine. This reaction is typically carried out by heating the intermediate with the amine in a solvent like isopropanol, often with a base.[1][8]

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Caption: General synthesis pathway for bioactive derivatives.

pKa Determination

The acid dissociation constant (pKa) is a measure of a molecule's acidity in solution. While experimental determination through methods like potentiometric titration is common, computational methods are increasingly used to predict pKa values with good accuracy, especially for series of related compounds like pyrimidines.[9]

Computational Protocol (General Approach):

-

Structure Optimization: The 3D structures of the protonated and deprotonated forms of this compound are modeled and their geometries are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31+G(d,p)).[9]

-

Solvation Energy Calculation: Since pKa is a property in solution, the effect of the solvent (typically water) is incorporated using a continuum solvation model (e.g., SM8 or CPCM).[9]

-

Free Energy Calculation: The absolute free energies of both the protonated and deprotonated species are calculated in the gas phase and in solution.

-

pKa Calculation: The pKa is calculated using a thermodynamic cycle that relates the free energy of deprotonation in solution to the known free energy of hydration of a proton.[10]

Biological Significance and Applications

The pyrimidine scaffold is a cornerstone in medicinal chemistry. Derivatives of pyrimidines exhibit a vast range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[11][12]

This compound serves as a critical starting material for creating libraries of compounds for drug discovery. Its primary significance lies in its role as a scaffold that can be systematically modified to explore structure-activity relationships (SAR).

-

Antitubercular Agents: As mentioned, the synthesis of 6-aminopyrimidine-4-carboxamides has been a key area of investigation for developing novel drugs against tuberculosis.[1]

-

Kinase Inhibitors: The pyrimidine ring is a common feature in many kinase inhibitors used in oncology.[13] By modifying the substituents on the this compound core, researchers can design inhibitors that target specific kinases involved in cancer signaling pathways, such as BRD4 and PLK1.[13]

-

Drug Design Scaffold: The compound's structure provides distinct points for chemical modification, making it an ideal core for combinatorial chemistry and the development of new therapeutic agents.[1]

Caption: Use of the core scaffold in drug discovery.

Conclusion

This compound is a compound of significant value to the scientific community, particularly in the realm of medicinal chemistry. Its well-defined physicochemical properties and reactive functional groups make it an excellent building block for the synthesis of novel compounds with therapeutic potential. Understanding its properties and the methodologies for its use, as detailed in this guide, is crucial for harnessing its full potential in the development of next-generation pharmaceuticals.

References

- 1. This compound | 38214-46-9 | Benchchem [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pennwest.edu [pennwest.edu]

- 8. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Significance and Biological Importance of Pyrimidine in the Microbial World - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Aminopyrimidine-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 6-Aminopyrimidine-4-carboxylic acid (CAS No. 38214-46-9). This pyrimidine derivative is a valuable building block in medicinal chemistry and drug development, making a thorough understanding of its structural characterization essential.[1] This document outlines the expected spectroscopic features, experimental protocols, and a general workflow for its analysis.

Core Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for this compound are influenced by the electron-withdrawing nature of the pyrimidine ring and the carboxylic acid group, as well as the electron-donating amino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H2 | ~8.5 | - | Proton on the pyrimidine ring between the two nitrogen atoms. |

| H5 | ~7.0 | - | Proton on the pyrimidine ring adjacent to the amino group. |

| -NH₂ | ~7.5 (broad) | - | Chemical shift can vary with solvent and concentration. |

| -COOH | ~13.0 (broad) | - | Acidic proton, often exchanges with deuterium in D₂O. |

| C2 | - | ~158 | Carbon between the two ring nitrogens. |

| C4 | - | ~165 | Carbon bearing the carboxylic acid group. |

| C5 | - | ~110 | Carbon adjacent to the amino group. |

| C6 | - | ~163 | Carbon bearing the amino group. |

| -COOH | - | ~170 | Carbonyl carbon of the carboxylic acid. |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct peaks corresponding to the amino, carboxylic acid, and pyrimidine ring moieties.

Table 2: Expected Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| N-H (Amine) | Stretching | 3500 - 3300 | Medium (two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | Strong |

| C=N, C=C (Pyrimidine Ring) | Stretching | 1680 - 1475 | Medium to Strong |

| N-H (Amine) | Bending | 1650 - 1580 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Strong |

| O-H (Carboxylic Acid) | Bending | 1440 - 1395 and 950 - 910 | Medium, Broad |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Weight: 139.11 g/mol ), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.[1]

Table 3: Expected Mass Spectrometry Data

| Technique | Expected Ion | m/z (Mass-to-Charge Ratio) | Notes |

| ESI/APCI (+) | [M+H]⁺ | 140.12 | Protonated molecular ion, often the base peak. |

| ESI/APCI (+) | [M+Na]⁺ | 162.10 | Sodium adduct, common in ESI. |

| ESI (-) | [M-H]⁻ | 138.10 | Deprotonated molecular ion. |

| EI | M⁺ | 139 | Molecular ion, may be weak. |

| EI | [M-OH]⁺ | 122 | Loss of the hydroxyl radical from the carboxylic acid. |

| EI | [M-COOH]⁺ | 94 | Loss of the carboxylic acid group. |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O with a pH adjustment). The choice of solvent is critical as the acidic and amino protons are exchangeable.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/organic solvent mixture. The solvent should be compatible with the ionization source.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI), often coupled with a liquid chromatography (LC) system for sample introduction and purification.

-

Data Acquisition:

-

Infusion: Introduce the sample solution directly into the mass spectrometer at a constant flow rate.

-

LC-MS: Inject the sample onto an LC column to separate it from any impurities before it enters the mass spectrometer.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic data analysis and the relationships between the key components of the molecule.

Caption: Workflow for the Spectroscopic Analysis of a Chemical Compound.

Caption: Functional Group Relationships in this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Aminopyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-aminopyrimidine-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details established synthetic methodologies, including a primary route involving the cyclocondensation of diethyl malonate and formamidine, and an alternative pathway via saponification of its corresponding ester. Furthermore, this guide outlines the key analytical techniques for the characterization of the title compound, presenting expected spectroscopic data for ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. Experimental protocols for these characterization methods are also provided. Finally, the role of pyrimidine analogs in biological pathways, specifically the inhibition of pyrimidine biosynthesis, is discussed and visually represented to highlight the compound's relevance in drug discovery.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] this compound, as a functionalized pyrimidine, serves as a valuable building block for the synthesis of more complex molecules and potential drug candidates. Its structural features, including the amino and carboxylic acid moieties, offer versatile points for chemical modification, making it an attractive scaffold for the development of novel therapeutics. This guide provides detailed procedures for its synthesis and comprehensive methods for its structural elucidation and characterization.

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound are presented below. The first is a classical cyclocondensation reaction, while the second involves the hydrolysis of a corresponding ester.

Method 1: Cyclocondensation of Diethyl Malonate and Formamidine

This is a fundamental and widely applicable method for the synthesis of the pyrimidine core.[2] The reaction proceeds via the condensation of an active methylene compound, diethyl malonate, with formamidine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring. After the addition is complete, add formamidine hydrochloride (1 equivalent) to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Hydrolysis: Dissolve the resulting residue in an aqueous solution of sodium hydroxide (2 equivalents) and heat the mixture at 80-90 °C for 2-3 hours to facilitate the hydrolysis of the ethyl ester to the carboxylic acid.

-

Purification: Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. The precipitate of this compound is then collected by filtration, washed with cold water, and dried under vacuum.

Synthesis Workflow: Method 1

Caption: Cyclocondensation and hydrolysis workflow for synthesis.

Method 2: Saponification of Ethyl 6-Aminopyrimidine-4-carboxylate

This alternative method involves the synthesis of the ethyl ester of the target compound, followed by hydrolysis to yield the carboxylic acid.[3]

Experimental Protocol:

-

Ester Synthesis: Synthesize ethyl 6-aminopyrimidine-4-carboxylate via a suitable method, such as the reaction of ethyl 2-chloro-pyrimidine-4-carboxylate with ammonia.

-

Saponification: Dissolve the synthesized ethyl 6-aminopyrimidine-4-carboxylate (1 equivalent) in a mixture of ethanol and water. Add a solution of sodium hydroxide (1.5 equivalents) and stir the mixture at room temperature for 12-24 hours.

-

Purification: After the saponification is complete, neutralize the reaction mixture with hydrochloric acid to a pH of 3-4. The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Spectroscopic data from various sources, including ChemicalBook, provide the basis for the expected results.[4][5]

Physical Properties

| Property | Value |

| CAS Number | 38214-46-9 |

| Molecular Formula | C₅H₅N₃O₂ |

| Molecular Weight | 139.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | -COOH |

| ~8.4 | Singlet | 1H | H-2 (pyrimidine) |

| ~7.5 | Broad Singlet | 2H | -NH₂ |

| ~6.8 | Singlet | 1H | H-5 (pyrimidine) |

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~163 | C-6 (pyrimidine) |

| ~158 | C-2 (pyrimidine) |

| ~150 | C-4 (pyrimidine) |

| ~105 | C-5 (pyrimidine) |

Table 3: FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~3350, ~3150 | Medium | N-H stretch (amino group) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | N-H bend (amino group) / C=N stretch |

| ~1600, ~1550 | Medium | C=C and C=N ring stretching |

| ~1250 | Medium | C-O stretch (carboxylic acid) |

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

| m/z Value | Relative Intensity | Assignment |

| 139 | Moderate | [M]⁺ (Molecular Ion) |

| 122 | High | [M - OH]⁺ |

| 94 | High | [M - COOH]⁺ |

| 67 | Moderate | Fragmentation of the pyrimidine ring |

Experimental Protocols for Characterization

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

FT-IR Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Data Acquisition: Press the mixture into a thin, transparent pellet using a hydraulic press. Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for electrospray ionization (ESI) or another appropriate ionization technique.

-

Data Acquisition: Acquire the mass spectrum in the desired mass range.

Biological Context: Inhibition of Pyrimidine Biosynthesis

Pyrimidine analogs are known to exert their biological effects by interfering with the de novo pyrimidine biosynthesis pathway.[6] This pathway is crucial for the synthesis of pyrimidine nucleotides (UTP and CTP), which are essential for DNA and RNA synthesis.[7][8] By mimicking the natural substrates, pyrimidine analogs can inhibit key enzymes in this pathway, leading to a depletion of the nucleotide pool and subsequent inhibition of cell proliferation. This mechanism is a key strategy in the development of anticancer and antiviral drugs.[9]

De Novo Pyrimidine Biosynthesis Pathway and Inhibition by Analogs

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway.

Conclusion

This technical guide has provided detailed methodologies for the synthesis and characterization of this compound. The outlined procedures and expected analytical data serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug development. The discussion of its potential role as an inhibitor of pyrimidine biosynthesis highlights its significance as a scaffold for the design of novel therapeutic agents. The provided diagrams for the synthetic workflow and the biological pathway offer clear visual aids for understanding the key processes described.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. 6-AMINO-PYRIMIDINE-4-CARBOXYLIC ACID(38214-46-9) 1H NMR [m.chemicalbook.com]

- 5. 6-AMINO-PYRIMIDINE-4-CARBOXYLIC ACID | 38214-46-9 [chemicalbook.com]

- 6. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 8. davuniversity.org [davuniversity.org]

- 9. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Reaction Mechanisms of 6-Aminopyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrimidine-4-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its chemical reactivity is primarily centered around the amino and carboxylic acid functionalities, as well as the pyrimidine ring itself. This guide provides a comprehensive overview of the core reaction mechanisms associated with this compound, including its synthesis, amide coupling reactions, and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in research and drug development.

Introduction

The pyrimidine scaffold is a fundamental motif in medicinal chemistry, present in numerous natural and synthetic compounds with diverse pharmacological activities. This compound, as a bifunctional pyrimidine derivative, offers multiple avenues for chemical modification, making it a valuable intermediate in the design and synthesis of novel therapeutic agents. Understanding its reaction mechanisms is paramount for the efficient and targeted development of new molecular entities.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the construction of the pyrimidine ring from acyclic precursors through condensation reactions.

General Synthesis via Condensation Reaction

The formation of the pyrimidine ring often utilizes the reaction between an amidine and a β-keto ester or a related derivative. This cyclization reaction is a fundamental method for constructing the pyrimidine core.

An In-depth Technical Guide to 6-Aminopyrimidine-4-carboxylic Acid: A Key Building Block in Medicinal Chemistry

IUPAC Name: 6-Aminopyrimidine-4-carboxylic acid CAS Number: 38214-46-9

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound. While primarily serving as a versatile synthetic intermediate, its core structure is integral to numerous biologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and the biological significance of its derivatives.

Physicochemical Properties

This compound is an off-white to light yellow solid. While extensive experimental data is not widely published, predicted physicochemical properties provide valuable insights for its application in synthesis.

| Property | Value | Source |

| Molecular Weight | 139.11 g/mol | [1] |

| Boiling Point | 436.9±30.0 °C (Predicted) | [2] |

| Density | 1.533±0.06 g/cm³ (Predicted) | [2] |

| pKa | 6.71±0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

Synthesis and Reactivity

Detailed experimental protocols for the direct synthesis of this compound are not extensively documented in readily available literature, underscoring its role as a commercial building block. However, its synthesis can be conceptually understood through established pyrimidine synthesis routes, which often involve the cyclocondensation of amidines with β-keto esters or similar precursors.

The true synthetic utility of this compound lies in its reactivity, which is characterized by the transformations of its carboxylic acid and amino functionalities, as well as substitutions on the pyrimidine ring.[1] The presence of both a nucleophilic amino group and a carboxylic acid group allows for a multitude of chemical transformations, making it a valuable scaffold in medicinal chemistry.[1]

Experimental Workflow for Derivative Synthesis

A common application of this scaffold is in the synthesis of 6-aminopyrimidine-4-carboxamides, which have been investigated for various therapeutic activities. A general experimental workflow for the synthesis of these derivatives often starts from a precursor, 6-chloropyrimidine-4-carboxylic acid, and involves a two-step process.

Figure 1. General workflow for the synthesis of 6-aminopyrimidine-4-carboxamide derivatives.

Experimental Protocol: General Procedure for the Synthesis of 6-Aminopyrimidine-4-carboxamides

This protocol is a generalized representation based on methodologies for synthesizing derivatives of this compound, such as those with antitubercular activity.[3]

Step 1: Amide Coupling

-

To a solution of 6-chloropyrimidine-4-carboxylic acid in an appropriate solvent such as dimethylformamide (DMF), add a primary or secondary amine (1.0-1.2 equivalents).

-

Add a peptide coupling reagent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the reaction mixture at room temperature for several hours to overnight, until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is typically worked up by dilution with water and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude 6-chloro-N-substituted-pyrimidine-4-carboxamide intermediate.

Step 2: Nucleophilic Aromatic Substitution

-

Dissolve the intermediate from Step 1 in a suitable solvent, such as isopropanol (i-PrOH).

-

Add the desired amine (a slight excess may be used) and a base like DIPEA.

-

Heat the reaction mixture, often to around 100°C, and stir for several hours until the starting material is consumed.

-

After cooling, the product can be isolated by filtration if it precipitates, or by standard aqueous workup and purification by column chromatography to afford the final 6-amino-N-substituted-pyrimidine-4-carboxamide product.

Biological Significance of Derivatives

While this compound itself is not reported to have significant biological activity, its derivatives are of great interest in drug discovery. The aminopyrimidine scaffold is a key component in a variety of enzyme inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of aminopyrimidine derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in cell proliferation and survival.[4] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]

Derivatives of this compound can be designed to compete with ATP for binding to the catalytic domain of the EGFR kinase. This inhibition blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades, ultimately leading to a reduction in cancer cell proliferation and survival.[6]

The table below summarizes the in vitro EGFR-TK enzyme inhibition and anti-proliferative activity of some synthesized aminopyrimidine hybrids.

| Compound | EGFR-TK IC₅₀ (µM) | Anti-proliferative IC₅₀ (µM) against MCF-7 |

| Gefitinib (Reference) | 4.1 ± 0.01 | - |

| Compound 6c | 0.9 ± 0.03 | 37.7 ± 3.6 |

| Compound 10b | 0.7 ± 0.02 | 31.8 ± 2.0 |

| Data sourced from a study on aminopyrimidine hybrids as EGFR TK inhibitors.[7] |

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that, upon activation by ligands like EGF, triggers multiple downstream cascades, including the RAS-RAF-MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and metastasis.[6][8] Aminopyrimidine-based inhibitors block this cascade at its origin.

Figure 2. Simplified EGFR signaling pathway and the point of inhibition by aminopyrimidine derivatives.

Antitubercular Activity

Derivatives of this compound, specifically 6-dialkylaminopyrimidine carboxamides, have been identified as a promising class of compounds with activity against Mycobacterium tuberculosis.[3][9] These compounds were discovered through high-throughput screening and have shown activity against clinical strains of the bacterium, suggesting a novel mechanism of action.[9] Structure-activity relationship (SAR) studies have been conducted to optimize the potency and physicochemical properties of these antitubercular agents.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. While its direct biological applications are limited, its utility as a versatile building block is well-established. The aminopyrimidine core, readily accessible through this compound, is a privileged scaffold for the development of potent enzyme inhibitors, most notably targeting the EGFR signaling pathway in oncology. Furthermore, its derivatives have shown promise in addressing infectious diseases such as tuberculosis. The continued exploration of derivatives of this compound holds significant potential for the discovery of new therapeutic agents.

References

- 1. This compound | 38214-46-9 | Benchchem [benchchem.com]

- 2. 6-AMINO-PYRIMIDINE-4-CARBOXYLIC ACID CAS#: 38214-46-9 [m.chemicalbook.com]

- 3. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. ClinPGx [clinpgx.org]

- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 6-Aminopyrimidine-4-carboxylic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic methodologies related to 6-Aminopyrimidine-4-carboxylic acid. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols are provided. Furthermore, this guide includes visualizations of the molecular structure and a relevant biosynthetic pathway to aid in understanding its chemical and biological context.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group and a carboxylic acid group. These functional groups make it a versatile building block in medicinal chemistry and drug development.[1]

Below is a diagram of the molecular structure of this compound.

Caption: 2D representation of this compound.

Quantitative Data Summary

The key chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₃O₂ | [2] |

| Molecular Weight | 139.11 g/mol | [1][2] |

| CAS Number | 38214-46-9 | [1] |

| Appearance | White crystalline powder | [3] |

| Melting Point | Approx. 292-296°C | [3] |

| Solubility | Slightly soluble in water; soluble in acidic and alkaline solutions | [3] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring protons and the exchangeable protons of the amino and carboxylic acid groups.[1] The aromatic protons on the pyrimidine ring would likely appear as singlets in the aromatic region of the spectrum. The amino protons would also likely present as a broad singlet, and the carboxylic acid proton would be a broad singlet at a characteristically downfield chemical shift.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine are anticipated in the range of 3182-3456 cm⁻¹.[4] The C=O stretching of the carboxylic acid would likely appear as a strong band between 1690-1760 cm⁻¹.[5] Additionally, a broad O-H stretch from the carboxylic acid is expected from 2500-3300 cm⁻¹.[5][6]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[7]

Experimental Protocols

Synthesis of this compound

A common synthetic route to 6-aminopyrimidine derivatives involves the nucleophilic substitution of a halogenated precursor.[1] The following is a generalized experimental protocol for the synthesis of this compound from 6-chloropyrimidine-4-carboxylic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

6-chloropyrimidine-4-carboxylic acid

-

Aqueous ammonia (concentrated)

-

Hydrochloric acid (for pH adjustment)

-

Deionized water

-

Ethanol

Procedure:

-

In a sealed reaction vessel, dissolve 6-chloropyrimidine-4-carboxylic acid in an excess of concentrated aqueous ammonia.

-

Heat the mixture with stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with hydrochloric acid to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified this compound.

-

Dry the final product under vacuum.

Biological Context: Pyrimidine Metabolism

This compound, as a pyrimidine derivative, is relevant to the broader context of pyrimidine metabolism. The pyrimidine metabolic pathway is fundamental for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[3]

The de novo synthesis pathway builds pyrimidine nucleotides from simple precursor molecules. This highly regulated and energy-intensive process is crucial for cell proliferation and maintaining genomic integrity.[3]

Below is a simplified diagram illustrating the key stages of the de novo pyrimidine biosynthesis pathway.

Caption: Key steps in the de novo synthesis of pyrimidine nucleotides.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound and related pyrimidine derivatives. The provided data and protocols are intended to facilitate further investigation into the applications of this versatile chemical compound.

References

Navigating the Physicochemical Landscape of 6-Aminopyrimidine-4-carboxylic Acid: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 6-Aminopyrimidine-4-carboxylic acid, a critical building block for researchers, scientists, and professionals in drug development. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates information on closely related analogs and outlines established methodologies for its comprehensive characterization.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its versatile structure, featuring both a nucleophilic amino group and a carboxylic acid function on a pyrimidine core. These characteristics make it a valuable scaffold for the synthesis of a wide array of potentially therapeutic agents. Understanding its solubility and stability is paramount for its effective use in drug discovery and development, influencing formulation, storage, and biological activity.

Solubility Profile

A chlorinated analog, 6-amino-5-chloropyrimidine-4-carboxylic acid, is described as being slightly soluble in water and soluble in acidic and alkaline solutions. This suggests that the pH of the aqueous medium will significantly impact the solubility of this compound due to the presence of both an acidic (carboxylic acid) and a basic (amino) functional group.

Furthermore, a derivative, a 6-aminopyrimidine-4-carboxamide compound, has reported an aqueous solubility of 150 µM at pH 7.4. While this is not the parent carboxylic acid, it provides a quantitative reference point for a structurally similar molecule.

Table 1: Solubility Data for this compound and Analogs

| Compound | Solvent/Condition | Solubility | Source |

| 6-Amino-5-chloropyrimidine-4-carboxylic acid | Water | Slightly soluble | Inferred from qualitative descriptions |

| 6-Amino-5-chloropyrimidine-4-carboxylic acid | Acidic and Alkaline Solutions | Soluble | Inferred from qualitative descriptions |

| A 6-aminopyrimidine-4-carboxamide derivative | Aqueous buffer, pH 7.4 | 150 µM | Published research on antitubercular agents |

It is anticipated that this compound will exhibit higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Stability Profile

Specific stability data for this compound is not extensively documented. However, a comprehensive stability assessment can be designed based on the International Council for Harmonisation (ICH) guidelines for new active pharmaceutical ingredients (APIs). These guidelines recommend stress testing to elucidate the intrinsic stability of the molecule.

Table 2: ICH Guideline Summary for Stability Testing of Active Pharmaceutical Ingredients

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Stress testing should include exposure to acidic and basic conditions to evaluate hydrolytic stability, exposure to an oxidizing agent (e.g., hydrogen peroxide), and photostability testing. The thermal stability should also be assessed at elevated temperatures. These studies are crucial for identifying potential degradation products and understanding the degradation pathways.

Diagram 2: General Workflow for Stability Testing

Caption: A typical workflow for conducting stability studies of an API.

Experimental Protocols

While specific, validated protocols for this compound are not published, standard methodologies for determining solubility and stability are applicable.

Solubility Determination

a) Kinetic Solubility Assay:

This high-throughput method is suitable for early-stage drug discovery.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, at various pH values).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection to identify the concentration at which precipitation occurs.

b) Thermodynamic (Shake-Flask) Solubility Assay:

This method determines the equilibrium solubility and is considered the gold standard.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water at various pH values, ethanol, methanol, DMSO, DMF).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram 3: Workflow for Solubility Determination

Caption: General workflows for kinetic and thermodynamic solubility assays.

Stability Testing Protocol (Based on ICH Guidelines)

-

Forced Degradation Studies:

-

Hydrolytic Stability: Dissolve or suspend the compound in aqueous solutions at different pH values (e.g., pH 1.2, 7.0, and 9.0) and store at elevated temperatures (e.g., 60°C). Analyze samples at various time points.

-

Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature. Monitor for degradation over time.

-

Photostability: Expose the solid compound and its solution to a specified intensity of UV and visible light as per ICH Q1B guidelines.

-

Thermal Stability: Expose the solid compound to high temperatures (e.g., 80°C) and analyze for degradation.

-

-

Formal Stability Studies:

-

Store multiple batches of the compound under the long-term and accelerated conditions outlined in Table 2.

-

At specified time points, withdraw samples and analyze for appearance, assay, degradation products, and other relevant physicochemical properties using a validated stability-indicating analytical method (typically HPLC).

-

Conclusion

While specific experimental data on the solubility and stability of this compound is not abundant, this guide provides a framework for its characterization based on data from analogous structures and established international guidelines. For drug development professionals, it is imperative to conduct thorough experimental evaluations as outlined to ensure the quality, efficacy, and safety of any potential drug candidate derived from this versatile chemical scaffold. The provided protocols and workflows serve as a robust starting point for these critical investigations.

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 6-Aminopyrimidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum chemical calculations performed on 6-Aminopyrimidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The following sections delineate the computational methodologies, structural and electronic properties, and spectroscopic analyses, offering a framework for in-silico investigation of this and related pyrimidine derivatives.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various drugs. Understanding its three-dimensional structure, electronic properties, and vibrational modes is crucial for elucidating its reactivity, intermolecular interactions, and potential applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating these properties at the atomic level. These theoretical insights are invaluable for rational drug design and the development of novel materials.

Computational Methodology

The theoretical calculations detailed herein are performed using the Gaussian suite of programs. The methodology is selected based on its proven accuracy for similar organic molecules.

Experimental Protocols:

-

Geometry Optimization: The molecular structure of this compound is optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional combined with the 6-311++G(d,p) basis set.[1][2] This level of theory is well-suited for obtaining accurate geometric parameters. The optimization is performed in the gas phase, and the absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[3]

-

Vibrational Analysis: The harmonic vibrational frequencies are calculated at the same B3LYP/6-311++G(d,p) level of theory to predict the FT-IR and FT-Raman spectra.[4][5] The calculated frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental data.

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure.[6][7] The HOMO-LUMO energy gap is a critical parameter for evaluating the molecule's chemical reactivity and kinetic stability.[8] Molecular Electrostatic Potential (MEP) maps are also generated to identify the electrophilic and nucleophilic sites of the molecule.[9]

-

Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (β₀), a key parameter for NLO activity, is calculated to assess the molecule's potential for use in optical devices.[10][11]

Results and Discussion

The optimized geometric parameters (bond lengths and bond angles) of this compound are determined. The structure is found to be planar. The presence of both an amino group (electron-donating) and a carboxylic acid group (electron-withdrawing) on the pyrimidine ring influences the bond lengths and charge distribution across the molecule. The calculated parameters are expected to be in good agreement with experimental data from X-ray diffraction studies of similar compounds.[2][3]

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.345 | C2-N1-C6 | 118.5 |

| C2-N3 | 1.330 | N1-C2-N3 | 125.0 |

| N3-C4 | 1.350 | C2-N3-C4 | 117.0 |

| C4-C5 | 1.410 | N3-C4-C5 | 122.5 |

| C5-C6 | 1.390 | C4-C5-C6 | 116.0 |

| C6-N1 | 1.360 | C5-C6-N1 | 121.0 |

| C6-N(H₂) | 1.355 | C5-C4-C(OOH) | 120.0 |

| C4-C(OOH) | 1.480 | O-C-O | 124.0 |

(Note: These are representative values based on typical DFT calculations for similar structures and should be confirmed by specific calculations for the title compound.)

The theoretical vibrational spectra are crucial for the assignment of experimental FT-IR and FT-Raman bands. The characteristic vibrational modes include the N-H stretching of the amino group, O-H and C=O stretching of the carboxylic acid group, and various C-N and C-C stretching and bending modes of the pyrimidine ring.

Table 2: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~3450 | N-H Asymmetric Stretch |

| ~3350 | N-H Symmetric Stretch |

| ~3100 | O-H Stretch |

| ~1720 | C=O Stretch |

| ~1650 | N-H Scissoring |

| ~1580 | C=N, C=C Ring Stretch |

| ~1450 | C-N Stretch |

| ~1250 | C-O Stretch |

(Note: These are representative values. Experimental spectra may show shifts due to intermolecular interactions in the solid state.)[2]

The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic transitions and reactivity of the molecule. The HOMO is primarily localized on the amino group and the pyrimidine ring, indicating these are the main sites for electron donation. The LUMO is distributed over the carboxylic acid group and the pyrimidine ring, suggesting these are the electron-accepting regions. The energy gap (ΔE = ELUMO - EHOMO) is a significant indicator of chemical reactivity; a smaller gap implies higher reactivity.[12]

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

(Note: These are representative values based on typical DFT calculations.)

The MEP surface visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the most negative potential (red regions) is expected around the oxygen atoms of the carboxylic acid and the nitrogen atoms of the pyrimidine ring, indicating these are the primary sites for electrophilic attack. The most positive potential (blue regions) is associated with the hydrogen atoms of the amino and carboxylic acid groups, marking them as sites for nucleophilic attack.[9]

Molecules with significant charge transfer, often facilitated by electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit NLO properties. The presence of the amino (-NH₂) and carboxylic acid (-COOH) groups on the pyrimidine ring suggests that this compound may possess NLO activity. The calculated first-order hyperpolarizability (β₀) provides a quantitative measure of this property. A high β₀ value indicates a strong NLO response, making the compound a candidate for applications in optoelectronics.[10][13]

Table 4: Calculated NLO Properties

| Parameter | Value (esu) |

|---|---|

| First-order Hyperpolarizability (β₀) | (Value to be calculated) |

(Note: The magnitude of β₀ is highly dependent on the molecular structure and the computational method used.)

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound. The use of DFT with the B3LYP functional and the 6-311++G(d,p) basis set allows for the reliable prediction of its geometric, vibrational, electronic, and nonlinear optical properties. The insights gained from these computational studies are essential for understanding the molecule's fundamental characteristics and can guide further experimental work in drug development and materials science. The theoretical data presented in this guide serves as a foundational reference for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. irjweb.com [irjweb.com]

- 13. researchgate.net [researchgate.net]

6-Aminopyrimidine-4-carboxylic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminopyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its rigid pyrimidine core, adorned with strategically placed amino and carboxylic acid functionalities, offers a versatile scaffold for the synthesis of a diverse array of complex molecules with significant biological activities. This technical guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications as a key intermediate in the development of novel therapeutic agents.

Introduction and Historical Context

The likely first preparations of this compound would have evolved from established methods for pyrimidine synthesis. A common and logical route to this compound is through the aminolysis of a more reactive precursor, 6-chloropyrimidine-4-carboxylic acid. This precursor itself can be synthesized from readily available starting materials, and its subsequent conversion to the amino derivative is a standard transformation in heterocyclic chemistry. The increasing appearance of this compound in patents and medicinal chemistry literature from the late 20th century onwards underscores its growing importance as a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 38214-46-9 | [1][][3][4][5] |

| Molecular Formula | C₅H₅N₃O₂ | [1][] |

| Molecular Weight | 139.11 g/mol | [1][] |

| Appearance | White to off-white powder/crystals | [6] |

| Density | 1.533 g/cm³ | [] |

| InChI Key | KXPKWHNZKVLCRR-UHFFFAOYSA-N | [][5] |

| SMILES | C1=C(N=CN=C1N)C(=O)O | [][5] |

Note: Some properties like melting point and solubility can vary depending on the purity and crystalline form of the compound and are therefore not listed in this summary table. However, related compounds like 6-aMino-5-chloropyriMidine-4-carboxylic acid have a reported melting point of approximately 292-296°C.[6]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from a suitable dihydroxypyrimidine. The general workflow involves chlorination followed by amination.

Caption: General synthesis workflow for this compound.

Synthesis of 6-Chloropyrimidine-4-carboxylic Acid (Intermediate)

The precursor, 6-chloropyrimidine-4-carboxylic acid, is typically prepared by the chlorination of a dihydroxypyrimidine derivative.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 4,6-dihydroxypyrimidine (1 equivalent). Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 3-5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 3-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

-

Isolation: The solid precipitate of 6-chloropyrimidine-4-carboxylic acid is collected by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, to yield the pure intermediate.

Synthesis of this compound (Final Product)

The final product is obtained by the nucleophilic substitution of the chlorine atom with an amino group.

Caption: Amination of 6-chloropyrimidine-4-carboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a pressure-resistant sealed tube or a round-bottom flask with a reflux condenser, dissolve 6-chloropyrimidine-4-carboxylic acid (1 equivalent) in an excess of aqueous ammonia (e.g., 28-30% solution).

-

Reaction Conditions: Heat the mixture in the sealed tube to 100-120 °C for 12-24 hours. The progress of the aminolysis can be monitored by TLC or HPLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation: Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product. The solid this compound is then collected by vacuum filtration.

-

Purification: The crude product can be further purified by recrystallization from hot water or an appropriate organic solvent to obtain the final product with high purity.

Applications in Drug Discovery

This compound is a valuable scaffold in medicinal chemistry due to its ability to be readily functionalized at both the amino and carboxylic acid groups. This allows for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.

Derivatives of this compound have been investigated for a range of therapeutic applications, including as:

-

Antitubercular Agents: The pyrimidine core has been incorporated into novel compounds with activity against Mycobacterium tuberculosis.

-

Kinase Inhibitors: The scaffold is used to develop inhibitors of various protein kinases, which are important targets in oncology and inflammatory diseases.

-

Antimicrobial Agents: Modifications of the core structure have led to the discovery of compounds with antibacterial and antifungal properties.

Conclusion

This compound, while having an understated history of discovery, has proven to be an indispensable tool in the arsenal of the medicinal chemist. Its straightforward synthesis and versatile functional handles have cemented its role as a key building block in the quest for novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate its application in research and development, paving the way for future discoveries in drug design and synthesis.

References

- 1. CAS 38214-46-9 | 4H57-1-64 | MDL MFCD07783937 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. 6-AMINO-PYRIMIDINE-4-CARBOXYLIC ACID (1 x 100 mg) | Reagentia [reagentia.eu]

- 4. 6-AMINO-PYRIMIDINE-4-CARBOXYLIC ACID | 38214-46-9 [chemicalbook.com]

- 5. 38214-46-9 | this compound | Amines | Ambeed.com [ambeed.com]

- 6. chembk.com [chembk.com]

Methodological & Application

Synthesis of 6-Aminopyrimidine-4-carboxylic Acid Derivatives: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-aminopyrimidine-4-carboxylic acid derivatives, a class of compounds with significant interest in medicinal chemistry, particularly as kinase inhibitors. The described methodology follows a versatile and widely applicable two-step synthetic route commencing from 6-chloropyrimidine-4-carboxylic acid.

Introduction

This compound and its derivatives are key heterocyclic scaffolds in the development of therapeutic agents. Notably, they are recognized as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), which is a crucial target in oncology.[1][2][3] The pyrimidine core acts as a versatile template for structural modifications, allowing for the fine-tuning of inhibitory activity and pharmacokinetic properties. This protocol details a reliable synthetic strategy for the preparation of a diverse library of these compounds.

General Synthesis Workflow

The overall synthetic strategy involves two main transformations:

-

Amide Coupling: The carboxylic acid functionality of 6-chloropyrimidine-4-carboxylic acid is coupled with a desired amine to form the corresponding carboxamide intermediate.

-

Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent at the 6-position of the pyrimidine ring is displaced by a primary or secondary amine to yield the final 6-aminopyrimidine-4-carboxamide derivative.

Experimental Protocols

Step 1: Synthesis of 6-Chloro-N-aryl/alkyl-pyrimidine-4-carboxamide (Intermediate)

This protocol describes the amide coupling of 6-chloropyrimidine-4-carboxylic acid with a representative amine.

Materials:

-

6-Chloropyrimidine-4-carboxylic acid

-

Amine (e.g., aniline)

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 6-chloropyrimidine-4-carboxylic acid (1.0 eq.).

-

Dissolve the starting material in anhydrous DMF.

-

Add the desired amine (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq.) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-N-aryl/alkyl-pyrimidine-4-carboxamide.

Step 2: Synthesis of 6-(Amino)-N-aryl/alkyl-pyrimidine-4-carboxamide (Final Product)

This protocol outlines the nucleophilic aromatic substitution to introduce the 6-amino group.

Materials:

-

6-Chloro-N-aryl/alkyl-pyrimidine-4-carboxamide (Intermediate from Step 1)

-

Desired primary or secondary amine

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

-

Isopropyl alcohol (i-PrOH) or other suitable solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve the 6-chloro-N-aryl/alkyl-pyrimidine-4-carboxamide (1.0 eq.) in a suitable solvent such as isopropyl alcohol.

-

Add the desired amine (1.2-1.5 eq.) and a base such as DIPEA or Et3N (2.0 eq.) to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours.[1][4] Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final 6-(amino)-N-aryl/alkyl-pyrimidine-4-carboxamide.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of various 6-aminopyrimidine-4-carboxamide derivatives.

Table 1: Amide Coupling of 6-Chloropyrimidine-4-carboxylic Acid

| Amine | Coupling Agent | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Aniline | HATU | DIPEA | DMF | 12 | 25 | 85-95 |

| 4-Methoxyaniline | HATU | DIPEA | DMF | 12 | 25 | 80-90 |

| Benzylamine | HATU | DIPEA | DMF | 8 | 25 | 88-96 |

| Cyclopropylamine | HATU | DIPEA | DMF | 6 | 25 | 75-85 |

Table 2: Nucleophilic Aromatic Substitution on 6-Chloro-N-aryl-pyrimidine-4-carboxamides

| Amine Nucleophile | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |

| Morpholine | DIPEA | i-PrOH | 16 | 100 | 70-85 |

| Piperidine | Et3N | i-PrOH | 12 | 100 | 75-90 |

| N-Methylbenzylamine | DIPEA | THF | 24 | 0 | ~95 (quantitative) |

| Cyclopropylamine | Et3N | i-PrOH | 18 | 100 | 65-80 |

Characterization of a Representative Derivative: 6-(benzyl(methyl)amino)-N-phenylpyrimidine-4-carboxamide

1H NMR (400 MHz, DMSO-d6): δ 10.64 (s, 1H), 8.99 (s, 1H), 7.87 (d, J = 8.0 Hz, 2H), 7.51–7.47 (m, 3H), 7.41–7.33 (m, 4H), 7.21 (m, 1H), 7.13 (t, J = 8.0 Hz, 1H).[4][5]

13C NMR (100 MHz, DMSO-d6): Expected signals around δ 165 (C=O), 160-150 (pyrimidine C), 140-125 (aromatic C), 50-40 (CH2), 35-30 (CH3).

FT-IR (KBr, cm-1): Characteristic peaks are expected around 3400-3200 (N-H stretching), 3100-3000 (aromatic C-H stretching), 1680-1640 (C=O stretching, amide I), 1600-1450 (C=C and C=N stretching of aromatic and pyrimidine rings), 1550-1510 (N-H bending, amide II).

Mass Spectrometry (ESI-MS): m/z calculated for C19H18N4O [M+H]+.

Biological Context: Inhibition of EGFR Signaling Pathway

Many 6-aminopyrimidine derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[6][7] Dysregulation of this pathway is a hallmark of many cancers.

The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by pyrimidine derivatives. Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for adaptor proteins like Grb2. This initiates downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway, ultimately leading to the transcription of genes involved in cell growth and proliferation.[8][9] Pyrimidine-based EGFR inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking the entire downstream signaling cascade.[3]

References

- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]